Superior Catalytic Efficiency (kcat/Km) Relative to Other Phosphorylated Pin1 Substrates
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA demonstrates substantially higher catalytic efficiency with Pin1 compared to other phosphorylated peptide substrates. The substrate exhibits a kcat/Km of 20160 mM⁻¹s⁻¹ , which is approximately 2.2-fold higher than the optimized pentapeptide substrate Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-NH-pNA (kcat/Km = 9300 mM⁻¹s⁻¹) [1] and over 200-fold higher than the minimal tripeptide substrate Ala-Ser(PO3H2)-Pro (kcat/Km = 100 mM⁻¹s⁻¹) [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 20160 mM⁻¹s⁻¹ |
| Comparator Or Baseline | Ac-Ala-Ala-Ser(PO3H2)-Pro-Arg-NH-pNA (9300 mM⁻¹s⁻¹); Ala-Ser(PO3H2)-Pro (100 mM⁻¹s⁻¹) |
| Quantified Difference | 2.2-fold higher than the pentapeptide comparator; 202-fold higher than the tripeptide comparator |
| Conditions | Pin1 PPIase assay; direct UV-visible spectrophotometric detection of prolyl isomerization |
Why This Matters
Higher catalytic efficiency translates to greater assay sensitivity and reduced enzyme consumption, directly lowering per-assay procurement costs and enabling robust high-throughput screening.
- [1] Zhang, Y.; Füssel, S.; Reimer, U.; Schutkowski, M.; Fischer, G. Substrate-based design of reversible Pin1 inhibitors. Biochemistry, 2002, 41, 11868-11877. View Source
- [2] Zhang, Y.; Füssel, S.; Reimer, U.; Schutkowski, M.; Fischer, G. Substrate-based design of reversible Pin1 inhibitors. Biochemistry, 2002, 41, 11868-11877. View Source
